molecular formula C8H18O4 B1312616 1,1,4,4-Tetramethoxybutane CAS No. 6922-39-0

1,1,4,4-Tetramethoxybutane

Cat. No.: B1312616
CAS No.: 6922-39-0
M. Wt: 178.23 g/mol
InChI Key: BJRGNROMZGSJDC-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a derivative of butane where four methoxy groups are attached to the first and fourth carbon atoms. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybutane can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with methanol in the presence of an acid catalyst. Another method involves the reaction of chloroacetaldehyde dimethyl acetal with triphenylphosphine to generate acetaldehyde dimethyl acetal phosphine salt, which is then reacted with glyoxal monoacetal to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4-Tetramethoxybutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield succinaldehyde, while reduction can produce butane derivatives .

Scientific Research Applications

1,1,4,4-Tetramethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethoxybutane involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The methoxy groups can stabilize reactive intermediates, making the compound useful in various catalytic processes .

Comparison with Similar Compounds

  • 1,1,4,4-Tetramethoxybutan-2-one
  • 2,5-Dimethoxytetrahydrofuran
  • Succinaldehyde bis(dimethyl acetal)

Uniqueness: 1,1,4,4-Tetramethoxybutane is unique due to its stability and the presence of four methoxy groups, which make it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability sets it apart from similar compounds .

Properties

IUPAC Name

1,1,4,4-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRGNROMZGSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460453
Record name 1,1,4,4-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6922-39-0
Record name 1,1,4,4-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,1,4,4-Tetramethoxybutane in organic synthesis?

A1: this compound serves as a valuable precursor for synthesizing acetylene derivatives. [] A notable example is its use in the preparation of acetylene dicarboxaldehyde dimethyl acetal. The compound undergoes deprotection in the presence of formic acid to yield the desired aldehyde. This synthetic route highlights the utility of this compound in accessing important building blocks for organic synthesis.

Q2: How is this compound used in material science?

A2: this compound, alongside its analog 1,1,5,5-tetramethoxybutane, acts as an effective crosslinking agent for cellulose in aqueous media. [] This crosslinking enhances the material's physicochemical and mechanical properties, expanding its potential applications in various fields. The use of these acetals as crosslinkers offers a safer and more environmentally friendly alternative compared to some traditional, potentially toxic crosslinking agents.

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